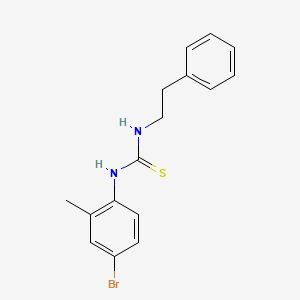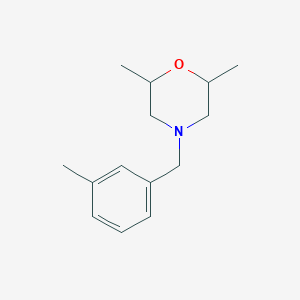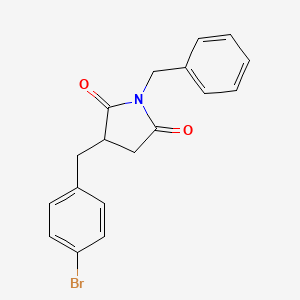![molecular formula C20H23ClO3 B5092310 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5092310.png)
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene, also known as GW 501516 or Cardarine, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to enhance lipid metabolism and increase endurance in animal models. In recent years, GW 501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to improve endurance and reduce body fat.
Mecanismo De Acción
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 works by binding to and activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to an increase in fatty acid oxidation and a decrease in glucose utilization, resulting in improved endurance and reduced body fat. Additionally, this compound 501516 has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its ability to enhance endurance.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a number of biochemical and physiological effects in animal models. In a study published in the Journal of Medicinal Chemistry, this compound 501516 was shown to increase the expression of genes involved in mitochondrial biogenesis, leading to an increase in mitochondrial content and function. Additionally, this compound 501516 was shown to increase fatty acid oxidation and reduce glucose utilization in skeletal muscle cells, resulting in improved endurance and reduced body fat.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has several advantages for use in lab experiments, including its ability to improve endurance and reduce body fat in animal models. However, there are also several limitations to its use, including its potential to cause liver damage and its potential to interact with other drugs and supplements. Additionally, the long-term effects of this compound 501516 on human health are not well understood, and further research is needed to fully understand its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516, including its potential use as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential long-term health effects. Finally, there is a need for more research on the safety and efficacy of this compound 501516 in human populations, particularly in athletes and bodybuilders who may be using the drug for performance enhancement purposes.
Métodos De Síntesis
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 can be synthesized using a variety of methods, including palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and Buchwald-Hartwig amination reactions. The most common method involves the reaction of 4-(3-chlorophenoxy)butanol with 2-methoxy-4-(2-propenyl)phenol in the presence of a base and a palladium catalyst. The resulting product is then purified by column chromatography to obtain pure this compound 501516.
Aplicaciones Científicas De Investigación
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has been extensively studied in animal models and has shown promising results in improving endurance, reducing body fat, and preventing metabolic disorders such as diabetes and obesity. In a study published in the Journal of Biological Chemistry, this compound 501516 was shown to activate PPARδ in skeletal muscle cells, leading to an increase in fatty acid oxidation and a decrease in glucose utilization. This suggests that this compound 501516 may be a potential treatment for metabolic disorders such as diabetes and obesity.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3/c1-3-7-16-10-11-19(20(14-16)22-2)24-13-5-4-12-23-18-9-6-8-17(21)15-18/h3,6,8-11,14-15H,1,4-5,7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOADXSVHGDZOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[3-(diethylamino)propyl]-N-{2-[(diphenylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5092250.png)

![6-(2-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5092261.png)
![2-imino-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5092262.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5092283.png)
![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5092295.png)
![1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5092300.png)
![N-(3,4-dimethoxyphenyl)-1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B5092312.png)
![methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate](/img/structure/B5092323.png)
![2-(4-chlorophenyl)-N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5092324.png)
![N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5092336.png)
